molecular formula C11H11F3N2O4 B1664084 Hydroxyflutamide CAS No. 52806-53-8

Hydroxyflutamide

Cat. No. B1664084
CAS RN: 52806-53-8
M. Wt: 292.21 g/mol
InChI Key: YPQLFJODEKMJEF-UHFFFAOYSA-N
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Description

Hydroxyflutamide (HF, OHF), also known by its developmental code name SCH-16423, is a nonsteroidal antiandrogen (NSAA) and the major active metabolite of flutamide . It is considered to be a prodrug of hydroxyflutamide as the active form .


Molecular Structure Analysis

The molecular structure of Hydroxyflutamide is C11H11F3N2O4 with a molar mass of 292.21 g/mol . The detailed interaction mechanisms between Hydroxyflutamide and wild-type/mutant ARs have been analyzed using molecular dynamics simulations .


Chemical Reactions Analysis

The chemical reactions involving Hydroxyflutamide are complex and involve multiple stages. More research is needed to fully understand these reactions .


Physical And Chemical Properties Analysis

Hydroxyflutamide has a density of 1.472, a melting point of 125-130°C, and a boiling point of 443.8±45.0 °C . It is soluble in DMSO: >10mg/mL .

Scientific Research Applications

Application in Prostate Cancer Treatment

  • Scientific Field: Oncology
  • Summary of the Application: Hydroxyflutamide (HF), an active metabolite of the first generation antiandrogen flutamide, is used in the clinic to treat prostate cancer by targeting the androgen receptor (AR) . It works by binding to androgen receptors found in prostate cancer cells and blocking the action of male hormones such as testosterone . This can help keep the prostate cancer from growing and spreading .
  • Methods of Application: Hydroxyflutamide is administered orally, often in combination with a type of drug called a luteinizing hormone-releasing hormone agonist .

Application in Molecular Modeling

  • Scientific Field: Molecular Biology
  • Summary of the Application: Hydroxyflutamide has been used in molecular modeling studies to analyze the interaction mechanism between HF and wild-type/mutant ARs .
  • Methods of Application: Molecular dynamics (MD) simulations combined with the molecular mechanics generalized Born surface area (MM-GBSA) method have been carried out .
  • Results or Outcomes: The results indicate that AR helix 12 (H12) plays a pivotal role in the resistance of HF . It can affect the coactivator binding site at the activation function 2 domain (AF2, surrounded by H3, H4, and H12) .

Application in Drug Resistance Study

  • Scientific Field: Pharmacology
  • Summary of the Application: Hydroxyflutamide has been used to study drug resistance mechanisms, particularly in the context of prostate cancer treatment .
  • Methods of Application: The study involves analyzing the interaction mechanism between HF and wild-type/mutant ARs using molecular dynamics (MD) simulations combined with the molecular mechanics generalized Born surface area (MM-GBSA) method .
  • Results or Outcomes: The study found that certain mutations in the androgen receptor can cause resistance to HF .

Safety And Hazards

Hydroxyflutamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear suitable protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O4/c1-10(2,18)9(17)15-6-3-4-8(16(19)20)7(5-6)11(12,13)14/h3-5,18H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQLFJODEKMJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8033562
Record name Hydroxyflutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyflutamide

CAS RN

52806-53-8
Record name Hydroxyflutamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52806-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyflutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052806538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyflutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyflutamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYFLUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31D90UKP5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,620
Citations
C Wong, WR Kelce, M Sar, EM Wilson - Journal of Biological Chemistry, 1995 - ASBMB
… less than hydroxyflutamide. In … or hydroxyflutamide promote AR binding to androgen response element DNA and activation of transcription. Agonist activities of M2 and hydroxyflutamide …
Number of citations: 393 www.jbc.org
LC Hofbauer, RM Ten, S Khosla - Journal of Bone and Mineral …, 1999 - Wiley Online Library
… 5α-DHT, testosterone, and hydroxyflutamide also inhibited IL-6 … Finally, we demonstrated that hydroxyflutamide treatment of … Moreover, our findings also indicate that hydroxyflutamide, …
Number of citations: 88 asbmr.onlinelibrary.wiley.com
W Gao, JD Kearbey, VA Nair, K Chung… - …, 2004 - academic.oup.com
Tissue-selective androgen receptor modulators (SARMs) demonstrate tissue selectivity in both castrated and intact male rats, behaving as partial agonists in androgenic tissues (ie …
Number of citations: 163 academic.oup.com
TCA van Tongeren, PL Carmichael… - Frontiers in …, 2022 - frontiersin.org
In next generation risk assessment (NGRA), non-animal approaches are used to quantify the chemical concentrations required to trigger bioactivity responses, in order to assure safe …
Number of citations: 1 www.frontiersin.org
MS Shet, M McPhaul, CW Fisher, NR Stallings… - Drug metabolism and …, 1997 - ASPET
… 2-hydroxyflutamide or accumulation of 2-hydroxyflutamide in … the liver to 2-hydroxyflutamide by first pass metabolism with … with its metabolite, 2-hydroxyflutamide (4). Of concern is the …
Number of citations: 150 dmd.aspetjournals.org
MY McGinnis, RC Montana, AR Lumia - Brain research bulletin, 2002 - Elsevier
We examined whether androgen receptors in the medial preoptic area (MPOA) and lateral septum (LS) are required for the expression of copulation and sexual motivation. Castrated …
Number of citations: 45 www.sciencedirect.com
DW Silversides, CA Price… - Canadian journal of …, 1995 - cdnsciencepub.com
… of timing of administration and dose of hydroxyflutamide. Light microscopic examination of perfusion-fixed scrota1 epididymides from hydroxyflutamide-expsed males exhibited sperma…
Number of citations: 51 cdnsciencepub.com
M Schulz, A Schmoldt, F Donn, H Becker - European journal of clinical …, 1988 - Springer
… Its active metabolite is the hydroxylated derivative 2hydroxyflutamide [8, 9], which has a … We have therefore investigated the disposition of flutamide, 2-hydroxyflutamide, and its …
Number of citations: 121 link.springer.com
M Ayub, MJ Levell - Journal of steroid biochemistry, 1987 - Elsevier
… 6) for flutamide, hydroxyflutamide, RU23908 and CPA respectively. Flutamide and CPA were mixed-type inhibitors, whereas hydroxyflutamide and RU23908 were competitive inhibitors …
Number of citations: 77 www.sciencedirect.com
AL Ball, L Kamalian, A Alfirevic, JJ Lyon… - Toxicological …, 2016 - academic.oup.com
… , though 2-hydroxyflutamide also significantly decreased … major metabolite, 2-hydroxyflutamide compared with its parent … toxicity of 2-hydroxyflutamide may fundamentally contribute to …
Number of citations: 28 academic.oup.com

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